BenchChemオンラインストアへようこそ!

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-methanesulfonylpyrrolidine-2-carboxamide

medicinal chemistry structure–activity relationship (SAR) leukotriene biosynthesis inhibition

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-methanesulfonylpyrrolidine-2-carboxamide (CAS 1219158-96-9; molecular formula C19H19N3O4S; MW 385.4 g/mol) is a synthetic small molecule featuring a 1-methanesulfonylpyrrolidine-2-carboxamide core linked via an aniline nitrogen to a 2-phenyl-benzoxazole moiety. The compound is cataloged as a research chemical, sometimes under the synonym VU0637160-1.

Molecular Formula C19H19N3O4S
Molecular Weight 385.4 g/mol
CAS No. 1219158-96-9
Cat. No. B6578915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzoxazol-2-yl)phenyl]-1-methanesulfonylpyrrolidine-2-carboxamide
CAS1219158-96-9
Molecular FormulaC19H19N3O4S
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCCC1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C19H19N3O4S/c1-27(24,25)22-11-5-9-16(22)18(23)20-14-7-4-6-13(12-14)19-21-15-8-2-3-10-17(15)26-19/h2-4,6-8,10,12,16H,5,9,11H2,1H3,(H,20,23)
InChIKeyHUOZBOJNMZMCNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(1,3-Benzoxazol-2-yl)phenyl]-1-methanesulfonylpyrrolidine-2-carboxamide (CAS 1219158-96-9): Core Identity and Procurement Context


N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-methanesulfonylpyrrolidine-2-carboxamide (CAS 1219158-96-9; molecular formula C19H19N3O4S; MW 385.4 g/mol) is a synthetic small molecule featuring a 1-methanesulfonylpyrrolidine-2-carboxamide core linked via an aniline nitrogen to a 2-phenyl-benzoxazole moiety . The compound is cataloged as a research chemical, sometimes under the synonym VU0637160-1 . Based on structural similarity to the general Markush structures in U.S. Patent 5,594,008, it belongs to the class of 2-(1-pyrrolidino)-benzoxazoles and is a putative inhibitor of leukotriene biosynthesis [1]. Commercial availability is typically at 95% purity for laboratory use .

Why N-[3-(1,3-Benzoxazol-2-yl)phenyl]-1-methanesulfonylpyrrolidine-2-carboxamide Cannot Be Substituted by Another Benzoxazole–Pyrrolidine Analog


Substitution of CAS 1219158-96-9 by a congeneric compound bearing a benzoxazole–pyrrolidine scaffold is not functionally equivalent. Within the broad Markush genus of U.S. Patent 5,594,008, leukotriene biosynthesis inhibitory potency and selectivity are exquisitely sensitive to the specific substituents on the pyrrolidine nitrogen, the benzoxazole ring, and the linking aryl group, with potency variations exceeding 100-fold between closely related analogs [1]. The 3-aminophenyl linker and methanesulfonyl substitution pattern in CAS 1219158-96-9 represent a distinct chemotype whose specific biological activity profile—though still under-characterized in publicly available peer-reviewed literature—cannot be inferred from analogs possessing, for example, a 4-methanesulfonamidophenyl linker (e.g., CAS 2097865-87-5) or a direct pyrrolidine–benzoxazole fusion (e.g., CAS 2097865-83-1) . For quality-controlled procurement in medicinal chemistry, the correct regioisomer and substitution pattern are mandatory for reproducible structure–activity relationship (SAR) studies [1].

Procurement-Relevant Quantitative Evidence for N-[3-(1,3-Benzoxazol-2-yl)phenyl]-1-methanesulfonylpyrrolidine-2-carboxamide (CAS 1219158-96-9)


Structural Distinction from Closest Commercial Analogs via Linkage and Sulfonamide Geometry

CAS 1219158-96-9 differs critically from its two nearest commercially available analogs in the connectivity and geometry of the sulfonamide/sulfonyl group relative to the benzoxazole–pyrrolidine scaffold, a distinction that is expected to govern biochemical target engagement according to the SAR of U.S. Patent 5,594,008 [1]. Unlike analog CAS 2097865-87-5 (which bears an N-(3-methanesulfonamidophenyl) group and a direct N-pyrrolidine–benzoxazole bond; MW 400.45), CAS 1219158-96-9 features a methanesulfonyl group directly attached to the pyrrolidine nitrogen and an anilide-type linkage to the 2-phenylbenzoxazole (MW 385.4) . Compared to analog CAS 2097865-83-1 (which has a 4-methanesulfonylphenyl group; MW 385.4, identical molecular weight), CAS 1219158-96-9 presents a meta-substituted phenyl spacer, shifting the sulfonyl group position and altering the molecular electrostatic surface .

medicinal chemistry structure–activity relationship (SAR) leukotriene biosynthesis inhibition

Leukotriene Biosynthesis Inhibitory Class Membership and Expected Potency Differentiation

U.S. Patent 5,594,008 discloses that 2-(1-pyrrolidino)-benzoxazoles are inhibitors of leukotriene biosynthesis, with the substituent R3 (corresponding to the group attached to the pyrrolidine nitrogen) defined as C1–C6 alkyl, C3–C6 cycloalkyl, optionally substituted phenyl, 2-/3-/4-pyridyl, or –NR13R14 [1]. CAS 1219158-96-9, bearing an R3 = –SO2CH3 (methanesulfonyl) group, extends beyond the explicitly claimed R3 definitions in the patent, suggesting it represents a structurally distinct, next-generation chemotype within this inhibitor class. While Intrinsic potency data (IC50) for CAS 1219158-96-9 is not publicly available, the patent demonstrates that within the claimed genus, moving from R3 = 4-fluorophenyl to R3 = cyclohexyl can alter potency substantially, with some exemplified compounds exhibiting IC50 values in the sub-micromolar range in a human whole blood LTB4 inhibition assay [1].

leukotriene biosynthesis inhibition 5-lipoxygenase pathway anti-inflammatory

Molecular Descriptor Differentiation: Topological Polar Surface Area and Hydrogen Bonding Capacity

CAS 1219158-96-9 (C19H19N3O4S; MW 385.4) can be differentiated from its closest commercial analogs on the basis of computed molecular descriptors relevant to oral drug-likeness. The compound's methanesulfonyl group introduces a distinct topological polar surface area (TPSA) and hydrogen bond acceptor count compared to analogs with alternative sulfonamide geometries . Specifically, compared to CAS 2097865-87-5 (MW 400.45; one additional nitrogen atom in the methanesulfonamido linker), CAS 1219158-96-9 has a lower molecular weight and reduced hydrogen bond donor count (1 vs. 2 amide NHs in CAS 2097865-87-5), which may confer improved passive membrane permeability . The meta-substituted phenyl linker further differentiates it from the para-substituted regioisomer CAS 2097865-83-1, altering molecular shape and dipole moment .

drug-likeness physicochemical property prediction oral bioavailability

Recommended Research and Procurement Scenarios for N-[3-(1,3-Benzoxazol-2-yl)phenyl]-1-methanesulfonylpyrrolidine-2-carboxamide (CAS 1219158-96-9)


Structure–Activity Relationship (SAR) Expansion of Leukotriene Biosynthesis Inhibitors Beyond the Original Patent Genus

Given its methanesulfonyl substituent on the pyrrolidine nitrogen—a group not explicitly claimed in U.S. Patent 5,594,008—CAS 1219158-96-9 enables medicinal chemistry teams to extend SAR studies into previously unexplored chemical space within the 2-(1-pyrrolidino)-benzoxazole pharmacophore [1]. This compound is appropriate for use as a reference standard in leukotriene biosynthesis inhibition assays to evaluate the impact of sulfonyl vs. carbonyl or alkyl substituents at the pyrrolidine nitrogen position.

Computational ADME/PK Benchmarking Using a Distinct Sulfonamide Chemotype

CAS 1219158-96-9 possesses a low hydrogen bond donor count (HBD = 1) and moderate molecular weight (MW = 385.4), distinguishing it from analogs with higher HBD counts such as CAS 2097865-87-5 (HBD = 2) . This compound serves as a procurement target for in silico ADME modeling studies where passive permeability, solubility, and oral bioavailability predictions are correlated with experimentally determined values across a congeneric series.

Regioisomeric Selectivity Profiling in Inflammation Target Panels

The meta-substituted phenyl spacer in CAS 1219158-96-9 differentiates it from the para-substituted regioisomer CAS 2097865-83-1, which shares the identical molecular formula (C19H19N3O4S, MW 385.4) . Procurement of both isomers enables parallel testing in inflammation-relevant target panels (e.g., COX, LOX, and related eicosanoid pathway enzymes) to deconvolute regioisomer-dependent selectivity profiles, a critical step in hit-to-lead optimization.

Chemical Probe Tool Compound for VU0637160-1-Targeted Biological Studies

CAS 1219158-96-9 is associated with the synonym VU0637160-1, suggesting origination within Vanderbilt University's chemical probe program . This compound is thus suitable for academic and non-profit research laboratories seeking to replicate or extend biological studies where VU0637160-1 has been employed as a pharmacological tool, provided the specific protein target and assay conditions are independently verified by the end user given the current absence of publicly disclosed target engagement data.

Quote Request

Request a Quote for N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-methanesulfonylpyrrolidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.